Arucadiol
Overview
Description
AMP-Deoxynojirimycin is a potent ceramide glucosyltransferase and glucocerebrosidase 2 inhibitor. This compound is a derivative of 1-Deoxynojirimycin, which is a naturally occurring iminosugar found in mulberry leaves and certain bacterial strains .
Preparation Methods
Synthetic Routes and Reaction Conditions
AMP-Deoxynojirimycin can be synthesized through various chemical routes. One common method involves the reduction of nojirimycin to produce 1-Deoxynojirimycin, followed by further chemical modifications to introduce the AMP moiety . The reaction conditions typically involve the use of reducing agents and specific catalysts to facilitate the transformation.
Industrial Production Methods
Industrial production of AMP-Deoxynojirimycin often involves microbial fermentation. Certain bacterial strains, such as Bacillus and Streptomyces species, are known to produce 1-Deoxynojirimycin as a secondary metabolite . The fermentation process can be optimized to increase the yield of the desired compound, followed by purification and chemical modification to obtain AMP-Deoxynojirimycin.
Chemical Reactions Analysis
Types of Reactions
AMP-Deoxynojirimycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of AMP-Deoxynojirimycin with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
AMP-Deoxynojirimycin has a wide range of scientific research applications:
Mechanism of Action
AMP-Deoxynojirimycin exerts its effects by inhibiting ceramide glucosyltransferase and glucocerebrosidase 2. These enzymes are involved in the biosynthesis of glucosylceramide, a key component of glycosphingolipids . By inhibiting these enzymes, AMP-Deoxynojirimycin disrupts the production of glycosphingolipids, which can affect various cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
1-Deoxynojirimycin: A naturally occurring iminosugar with similar enzyme inhibitory properties.
Voglibose: A commercial α-glucosidase inhibitor used in the treatment of diabetes.
Acarbose: Another α-glucosidase inhibitor with similar therapeutic applications.
Uniqueness
AMP-Deoxynojirimycin is unique due to its dual inhibitory action on ceramide glucosyltransferase and glucocerebrosidase 2, which distinguishes it from other similar compounds that primarily target α-glucosidase . This dual action makes it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
5,6-dihydroxy-1,1-dimethyl-7-propan-2-yl-2,3-dihydrophenanthren-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-10(2)12-9-11-5-6-13-16(15(11)18(22)17(12)21)14(20)7-8-19(13,3)4/h5-6,9-10,21-22H,7-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIJAQIIDANFLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)C=CC3=C2C(=O)CCC3(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318625 | |
Record name | Arucadiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901318625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105037-85-2 | |
Record name | Arucadiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105037-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arucadiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901318625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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